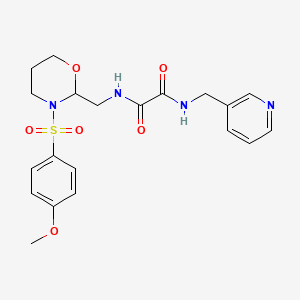

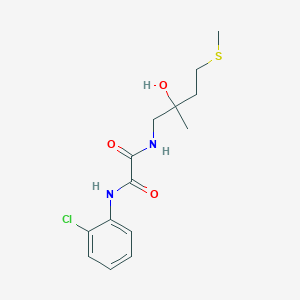

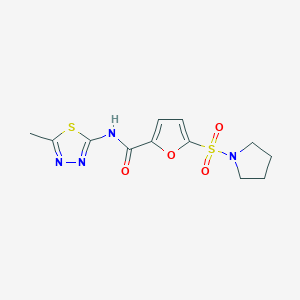

2-(3-(Benzylamino)thietan-3-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Properties of 3-(Arylamino)thietanes : Research by Sokolov et al. (2005) in "Russian Journal of Organic Chemistry" explores the alkylation of primary and secondary sulfonamides with 2-chloromethylthiirane, leading to the synthesis of N-(thiiran-2-ylmethyl)- and N-(thietan-3-yl)sulfonamides. This study proposes a procedure for synthesizing 3-(arylamino)thietanes, demonstrating their selective acylation at the nitrogen atom, and considers the synthesis of analogous derivatives of thietane 1-oxide and thietane 1,1-dioxide (Sokolov et al., 2005).

Immunotropic Activity of Benzimidazolyl-2-thio Acetic Acid Derivatives : Khaliullin et al. (2004) in "Pharmaceutical Chemistry Journal" synthesized new salts and hydrazides of (benzimidazolyl-2-thio)acetic acids containing thietane cycles. This study focused on developing compounds with potential immunotropic properties, contributing to the search for new immunotropic agents (Khaliullin et al., 2004).

Condensation Mechanism in Organic Synthesis : Dong et al. (2017) conducted a computational study on the condensation mechanism for the formation of cage hexabenzylhexaazaisowurtzitane (HBIW) from glyoxal and benzylamine. They identified the intermediate 1,2-bis(benzylamino)-1,2-ethanediol in the reaction system, highlighting the role of acid catalysts in the formation of N,N′-dibenzyl-1,2-ethanediimine (Dong et al., 2017).

CO2 Absorption in Environmental Science : Barzagli et al. (2016) in "Environmental Science & Technology" explored the neat secondary amines including 2-(benzylamino)ethanol for CO2 capture. They found that these single-component absorbents have a high CO2 capture capacity, presenting potential advantages over aqueous solutions in CO2 capture processes (Barzagli et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2-(3-Thienyl)ethanol, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It’s important to note that safety data may vary for different compounds and more specific information for 2-(3-(Benzylamino)thietan-3-yl)ethanol is not available.

Propiedades

IUPAC Name |

2-[3-(benzylamino)thietan-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c14-7-6-12(9-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGAQQXYKGQQOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(CCO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Benzylamino)thietan-3-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2798903.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2798904.png)

![ethyl 4-[(2-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2798906.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2798915.png)

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798917.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methoxyphenyl)amino)acetic acid](/img/structure/B2798922.png)